

Spectroscopic and Spectrometric Characterization of 3-iodo-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-iodo-9H-carbazole

Cat. No.: B187380

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **3-iodo-9H-carbazole**, a key intermediate in the development of novel organic electronic materials and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed data and experimental protocols to support their research endeavors.

Mass Spectrometry Data

Mass spectrometry confirms the molecular identity and provides insights into the fragmentation patterns of **3-iodo-9H-carbazole**. The gas chromatography-mass spectrometry (GC-MS) analysis yields a molecular ion peak consistent with the compound's molecular weight.

Table 1: Mass Spectrometry Data for **3-iodo-9H-carbazole**

Parameter	Value	Reference
Molecular Formula	C ₁₂ H ₈ IN	[1]
Molecular Weight	293.11 g/mol	[2]
Ionization Mode	Electron Ionization (EI)	
Major Fragments (m/z)		
293	[M] ⁺	[1]
166	[M-I] ⁺	[1]
139	[M-I-HCN] ⁺	[1]

Fragmentation Analysis: The mass spectrum is characterized by the molecular ion peak at m/z 293, corresponding to the intact molecule. A prominent fragment is observed at m/z 166, resulting from the loss of an iodine radical. A subsequent fragmentation, involving the loss of a hydrogen cyanide (HCN) molecule from the carbazole core, leads to the fragment at m/z 139.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR spectroscopic data for **3-iodo-9H-carbazole** are not readily available in the public domain based on the conducted literature search. However, for comparative purposes, the ¹H NMR data for the closely related compound, 3,6-diiodo-9H-carbazole, is presented below. It is crucial to note that the chemical shifts and coupling constants for **3-iodo-9H-carbazole** will differ due to the asymmetry of the mono-substituted compound.

Table 2: ¹H NMR Spectroscopic Data for 3,6-diiodo-9H-carbazole

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)	Reference
8.36	s	2H	H-4, H-5	[3]	
8.14	br s	1H	N-H	[3]	
7.71	dd	2H	H-2, H-7	J = 8.50, 1.65	[3]
7.24	d	2H	H-1, H-8	J = 8.56	[3]

Solvent: CDCl₃, Frequency: 400 MHz

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the acquisition of NMR spectra for carbazole derivatives is outlined below.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **3-iodo-9H-carbazole** sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)). The choice of solvent may influence the chemical shifts, particularly for the N-H proton.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- **¹H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Set a spectral width that encompasses all expected proton resonances (typically 0-12 ppm).

- Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be necessary compared to ^1H NMR to obtain a good signal-to-noise ratio.
 - Set a spectral width that covers all expected carbon resonances (typically 0-160 ppm).
 - Reference the spectrum to the solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

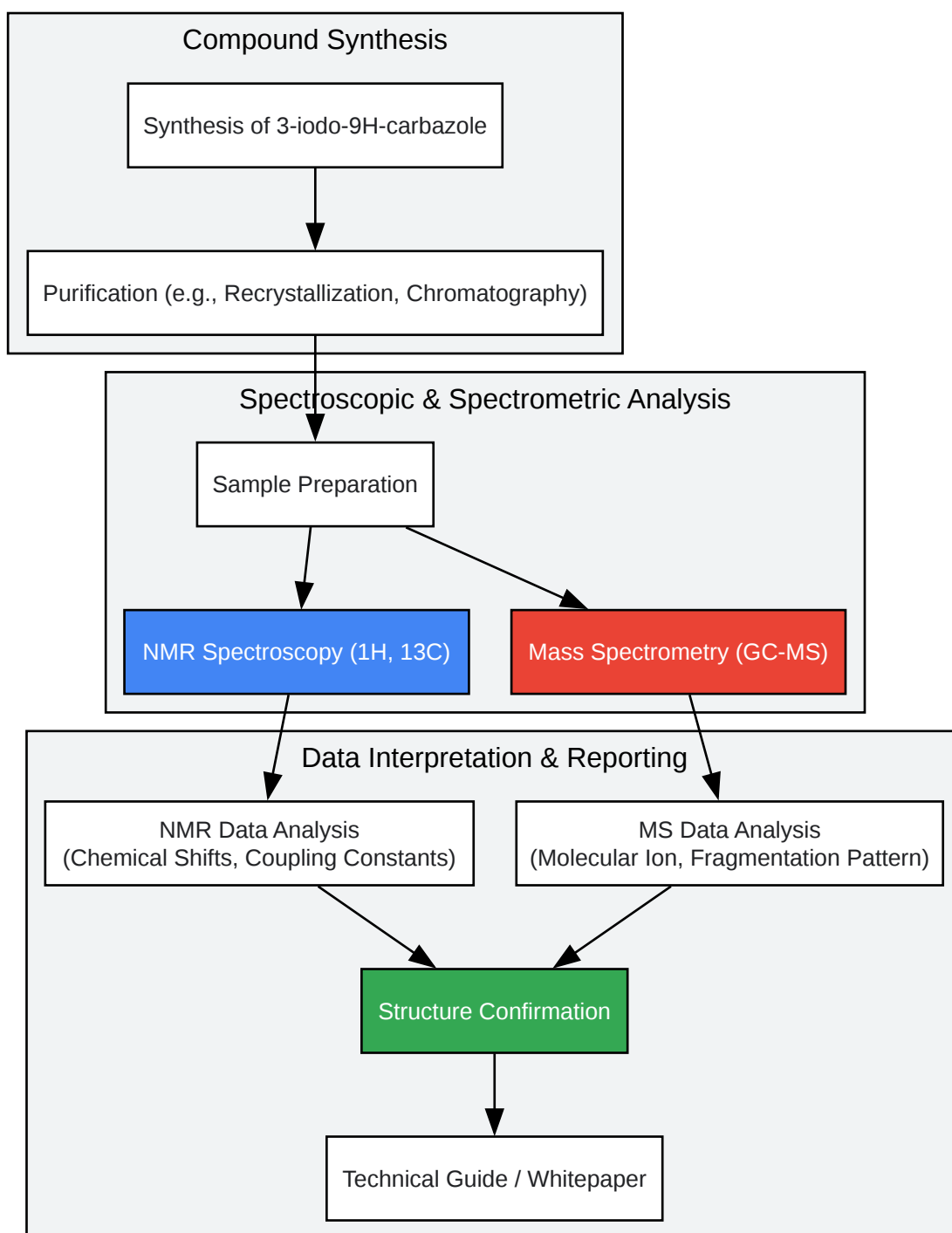
The following provides a general procedure for the GC-MS analysis of halogenated aromatic compounds like **3-iodo-9H-carbazole**.

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Gas Chromatography Parameters:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
 - Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal decomposition (e.g., 250-280 °C).
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min) to ensure good separation.
 - Carrier Gas: Use an inert gas, typically helium or hydrogen, at a constant flow rate.

- Mass Spectrometry Parameters:
 - Ionization Energy: Standard electron ionization at 70 eV.
 - Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 50-350).
 - Source and Transfer Line Temperatures: Maintain at elevated temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a synthesized compound such as **3-iodo-9H-carbazole**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **3-iodo-9H-carbazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-iodo-9H-carbazole | C₁₂H₈IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Iodo-9H-carbazole | 16807-13-9 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 3-iodo-9H-carbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187380#spectroscopic-data-for-3-iodo-9h-carbazole-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

